4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Description
This compound (molecular formula: C20H20FN7O; average mass: 393.426 g/mol) features a pyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a piperazine-1-carboxamide moiety linked to a 2-fluorophenyl group. Its structural uniqueness lies in the ethoxy and fluorine substituents, which influence electronic properties, lipophilicity, and target interactions .
Properties
IUPAC Name |
4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-31-18-9-7-17(8-10-18)20-11-12-22(27-26-20)28-13-15-29(16-14-28)23(30)25-21-6-4-3-5-19(21)24/h3-12H,2,13-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVXBBSULQFZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Pyridazine moiety : Known for its role in various pharmacological activities.
- Piperazine ring : Commonly associated with neuroactive compounds.
- Ethoxy and fluorophenyl substituents : These groups may influence the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO), which is crucial for regulating mood and anxiety levels.
- Receptor Modulation : It may act as a modulator of various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
Antidepressant Properties
Recent research has shown that derivatives of piperazine compounds exhibit significant antidepressant-like effects. For instance, certain analogs similar to the target compound demonstrated potent inhibition of MAO-B, with IC50 values as low as 0.013 µM, indicating strong potential for mood regulation .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of related pyridazinone derivatives using L929 fibroblast cells. The results indicated that while some derivatives caused significant cell death at higher concentrations (e.g., 50 µM), others like T6 did not exhibit cytotoxic effects even at elevated doses, suggesting a favorable safety profile for potential therapeutic applications .
Antitumor Activity
The compound's structural analogs have been evaluated for antitumor activity. A study focusing on various pyridazinone derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .
Comparative Analysis with Similar Compounds
To contextualize the activity of 4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide, a comparison with similar compounds is essential:
| Compound Name | MAO-B Inhibition IC50 (µM) | Cytotoxicity (L929) | Antitumor Activity |
|---|---|---|---|
| Target Compound | TBD | TBD | TBD |
| Analog T3 | 27.05 | Moderate at high doses | Significant |
| Analog T6 | 0.013 | No cytotoxicity | Moderate |
Case Studies
- Monoamine Oxidase Inhibition : A study involving a series of pyridazinone derivatives demonstrated their capacity to inhibit MAO-A and MAO-B effectively, with implications for treating depressive disorders .
- Anticancer Evaluation : Research on pyridazinone derivatives highlighted their cytotoxic effects against various cancer cell lines, suggesting that modifications in substituent groups can enhance their therapeutic efficacy .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural analogs, their substituents, and pharmacological
Substituent Effects on Activity and Selectivity
- Electron-Withdrawing Groups (e.g., CF3, Cl) : PKM-833 (CF3) and ML267 (Cl, CF3) exhibit enhanced enzyme inhibition due to increased electrophilicity and binding affinity .
- Fluorine Substituents : The 2-fluorophenyl group in the target compound and YM580’s trifluoromethylpyridinyl group improve target engagement via hydrophobic interactions and reduced metabolic degradation .
Physicochemical Properties
Higher melting points (e.g., 8c at 263–266°C) correlate with crystalline stability, while lower values (e.g., A4 at ~197°C) may indicate solubility advantages .
Key Research Findings
- Selectivity : PKM-833’s 200-fold selectivity over off-targets underscores the importance of the trifluoromethylchroman group in FAAH specificity . In contrast, the target compound’s ethoxyphenyl group may confer distinct selectivity patterns yet uncharacterized.
- Receptor Antagonism: YM580 demonstrates that trifluoromethyl and cyano groups synergize to enhance androgen receptor antagonism, a design principle applicable to optimizing the target compound .
- Linker Importance : highlights that carboxamide linkers (vs. amine linkers) are critical for dopamine D3 receptor selectivity, suggesting the target compound’s carboxamide group may similarly influence target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
